Cas no 885519-30-2 (3-Bromo-5-methoxy-1H-indazole)

3-Bromo-5-methoxy-1H-indazole is a heterocyclic aromatic compound featuring a bromo substituent at the 3-position and a methoxy group at the 5-position of the indazole scaffold. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The bromo group offers reactivity for cross-coupling reactions, while the methoxy moiety enhances solubility and modulates electronic properties. Its well-defined molecular framework is advantageous for medicinal chemistry applications, including the development of kinase inhibitors and other therapeutic agents. The compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
3-Bromo-5-methoxy-1H-indazole structure
3-Bromo-5-methoxy-1H-indazole structure
Product Name:3-Bromo-5-methoxy-1H-indazole
CAS No:885519-30-2
MF:C8H7BrN2O
MW:227.057980775833
MDL:MFCD07781660
CID:821471
PubChem ID:24728251
Update Time:2025-11-06

3-Bromo-5-methoxy-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-methoxy-1H-indazole
    • 1H-INDAZOLE,3-BROMO-5-METHOXY-
    • 3-BROMO-5-METHOXY (1H)INDAZOLE
    • 3-bromo-5-methoxy-2H-indazole
    • 1H-Indazole,3-bromo-5-methoxy
    • 3-BROMO-5-METHOXY-INDAZOLE
    • 3-Bromo-5-methoxy-1H -indazole
    • 1H-Indazole, 3-bromo-5-methoxy-
    • AM81214
    • MB05005
    • AK103796
    • AB0081705
    • Z2704
    • 3-Bromo-5-methoxy-1H-indazole (ACI)
    • AS-8532
    • 885519-30-2
    • SCHEMBL2316798
    • DTXSID20646303
    • CS-B1066
    • DB-058158
    • MFCD07781660
    • AKOS016006144
    • MDL: MFCD07781660
    • Inchi: 1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
    • InChI Key: HYFXBJKOXIFDNQ-UHFFFAOYSA-N
    • SMILES: BrC1C2C(=CC=C(C=2)OC)NN=1

Computed Properties

  • Exact Mass: 225.97400
  • Monoisotopic Mass: 225.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.9

Experimental Properties

  • Density: 1.678±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 178 ºC
  • Solubility: Very slightly soluble (0.41 g/l) (25 º C),
  • PSA: 37.91000
  • LogP: 2.33400

3-Bromo-5-methoxy-1H-indazole Security Information

3-Bromo-5-methoxy-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-5-methoxy-1H-indazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dimethylformamide ;  0 °C; 2 - 72 h, rt
Reference
Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction
Lohou, Elodie; Collot, Valerie; Stiebing, Silvia; Rault, Sylvain, Synthesis, 2011, (16), 2651-2663

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  16 h, rt
Reference
Metal-free selective mono-halodecarboxylation of heteroarenes under mild conditions
Henderson, Scott H. ; West, Ryan A. ; Ward, Simon E. ; Honey, Mark A., Royal Society Open Science, 2018, 5(6), 180333/1-180333/6

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: 4,5,6,7-Tetrachloro-2′,4′,5′,7′-tetraiodofluorescein Solvents: Acetonitrile ;  1 h, 20 °C
Reference
Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis
Hornbrook, Lauren F.; Reed, Connor D.; Lamar, Angus A., Tetrahedron, 2023, 142,

3-Bromo-5-methoxy-1H-indazole Raw materials

3-Bromo-5-methoxy-1H-indazole Preparation Products

3-Bromo-5-methoxy-1H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:885519-30-2)3-Bromo-5-methoxy-1H-indazole
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:32
Price ($):194.0/795.0
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Additional information on 3-Bromo-5-methoxy-1H-indazole

Introduction to 3-Bromo-5-methoxy-1H-indazole (CAS No. 885519-30-2)

3-Bromo-5-methoxy-1H-indazole is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. With the CAS number 885519-30-2, this compound represents a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural framework, featuring both bromine and methoxy substituents on an indazole core, makes it a versatile building block for medicinal chemists exploring novel therapeutic agents.

The indazole scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive compounds. The introduction of a bromine atom at the 3-position and a methoxy group at the 5-position enhances the reactivity of 3-Bromo-5-methoxy-1H-indazole, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These transformations are pivotal in constructing complex molecular architectures essential for developing small-molecule drugs.

Recent advancements in synthetic methodologies have highlighted the utility of 3-Bromo-5-methoxy-1H-indazole in constructing intricate pharmacophores. For instance, studies have demonstrated its role in generating derivatives with potential antimicrobial and anticancer properties. The bromine substituent facilitates palladium-catalyzed reactions, enabling the introduction of aryl, vinyl, or alkyl groups, thereby expanding the chemical diversity of the resulting compounds.

In the realm of medicinal chemistry, 3-Bromo-5-methoxy-1H-indazole has been explored as a precursor to indazole-based inhibitors targeting specific enzymatic pathways. Notably, derivatives of this compound have shown promise in modulating kinases and other protein targets involved in cancer progression. The methoxy group at the 5-position serves as a key pharmacophoric element, influencing both the solubility and binding affinity of the final drug candidates.

The synthesis of 3-Bromo-5-methoxy-1H-indazole typically involves multi-step organic transformations starting from readily available aromatic precursors. Modern synthetic strategies emphasize efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for both research and industrial applications. The use of green chemistry principles has also been explored to minimize waste and improve yields, aligning with global sustainability efforts.

From a computational chemistry perspective, 3-Bromo-5-methoxy-1H-indazole has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies provide insights into binding modes and potential side effects, aiding in the rational design of next-generation drugs. The combination of experimental synthesis and computational analysis offers a robust framework for optimizing lead compounds derived from this intermediate.

The pharmaceutical industry has shown particular interest in 3-Bromo-5-methoxy-1H-indazole due to its versatility in generating structurally diverse libraries for high-throughput screening. Such libraries are instrumental in identifying novel therapeutic agents with improved efficacy and reduced toxicity. The compound’s role as a key intermediate underscores its importance in modern drug discovery pipelines.

Future research directions may explore novel synthetic routes to 3-Bromo-5-methoxy-1H-indazole, focusing on improving regioselectivity and reducing reaction times. Additionally, investigations into its biological activity across different disease models could uncover new therapeutic applications. The continued exploration of this compound promises to contribute significantly to advancements in medicinal chemistry and drug development.

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Quantity:1g/5g
Price ($):194.0/795.0
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